molecular formula C11H11BrO4 B3326346 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid CAS No. 24849-51-2

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3326346
CAS No.: 24849-51-2
M. Wt: 287.11 g/mol
InChI Key: VWFCNOXLOVFXKZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid is an organic compound that features a bromine atom, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid typically involves the bromination of 4-methoxyphenylacetic acid. This process can be achieved through a regioselective bromination reaction using bromine in acetic acid, resulting in a high yield. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines (NH2R).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxyphenyl group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-4-oxobutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-4-methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.

    3-Bromo-4-methoxyphenethylamine: Contains an amine group instead of a carboxylic acid group.

Uniqueness

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCNOXLOVFXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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